2-Bromo-6-hydroxypyridine
Overview
Description
2-Bromo-6-hydroxypyridine is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a hydroxyl group at the sixth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.72, indicating moderate lipophilicity, which could influence its distribution and bioavailability .
Action Environment
The action of 2-Bromo-6-hydroxypyridine can be influenced by various environmental factors. For instance, its stability could be affected by light, temperature, and pH . Therefore, it’s recommended to store the compound in a dark place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . The compound is soluble in methanol , which suggests it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
In the Suzuki–Miyaura coupling, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . This suggests that 2-Bromo-6-hydroxypyridine could potentially interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-hydroxypyridine can be synthesized through several methods. One common method involves the bromination of 6-hydroxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 2-pyridinecarboxaldehyde with carbon tetrachloride in the presence of a base. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-hydroxypyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine ketones or aldehydes.
- Reduction reactions result in 6-hydroxypyridine .
Scientific Research Applications
2-Bromo-6-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 3-Bromo-2-hydroxypyridine
- 6-Bromo-2-pyridone
- 2-Bromo-6-pyridinol
Comparison: 2-Bromo-6-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-Bromo-2-hydroxypyridine, it has different electronic properties and steric effects, leading to variations in its reactivity and applications .
Properties
IUPAC Name |
6-bromo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMMPWVMVDGZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356210 | |
Record name | 2-Bromo-6-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27992-32-1 | |
Record name | 6-Bromo-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27992-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-6-hydroxypyridine react with potassium amide?
A1: While the research doesn't provide conclusive findings on the exact mechanism, it suggests that the amination of this compound with potassium amide in liquid ammonia occurs without rearrangement []. This means the basic pyridine structure remains intact, unlike reactions observed with some other isomers where ring contractions or cine-substitutions were noted. Further investigation is needed to confirm whether this reaction follows an elimination-addition (EA) pathway, as seen with some other halogenohydroxypyridines.
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